molecular formula C16H15BrO2 B13873236 Benzhydryl 2-bromopropanoate

Benzhydryl 2-bromopropanoate

Cat. No.: B13873236
M. Wt: 319.19 g/mol
InChI Key: DDLYFRHQGWVERB-UHFFFAOYSA-N
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Description

Benzhydryl 2-bromopropanoate (CAS 136293-77-1) is an ester compound with the molecular formula C16H15BrO2 and a molecular weight of 319.193 g/mol . It features a benzhydryl (diphenylmethyl) group, a common structural motif in organic chemistry where a methane group connects two benzene rings . This structure is valued in research for its potential as a synthetic intermediate or protecting group. The benzhydryl moiety is known to be used as a protecting group for phenols, as demonstrated in the synthesis of complex molecules like 7-hydroxyindole, where it offers advantages over more common protecting groups . The 2-bromopropanoate portion of the molecule provides a reactive handle for further functionalization, making this compound a versatile halogenated building block in organic synthesis . Researchers may utilize it in the development of pharmaceuticals, agrochemicals, and other fine chemicals. As with all compounds of this nature, it should be handled with care, and proper safety protocols must be followed. This product is intended for laboratory research purposes only and is not approved for use in humans, diagnostics, or therapeutics.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

benzhydryl 2-bromopropanoate

InChI

InChI=1S/C16H15BrO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

DDLYFRHQGWVERB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the esterification of 2-bromopropanoic acid (also known as 2-bromopropionic acid) with benzhydryl alcohol (diphenylmethanol). This is a classical esterification reaction catalyzed by acid catalysts or facilitated by coupling reagents under controlled conditions.

Esterification via Acid-Catalyzed Reaction

  • Reactants: 2-bromopropionic acid and benzhydryl alcohol
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid or 4-dimethylaminopyridine (DMAP)
  • Solvent: Often toluene or other inert solvents
  • Conditions: Reflux with removal of water using a Dean-Stark apparatus to drive the equilibrium toward ester formation
  • Reaction Time: Typically 4 hours or longer to achieve high conversion
  • Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent side reactions
  • Yield: High yields reported, typically around 90% for related esters (e.g., benzyl 2-bromopropanoate)

Related Synthetic Routes from Patents and Literature

  • A patent describing benzhydryl derivatives outlines multi-step syntheses involving benzhydryl-substituted amines and subsequent functional group transformations, which may include ester formation steps.
  • The reaction of α-haloesters (such as ethyl α-bromoacetate or α-bromopropionate) with nucleophiles like thioureas has been reported, indicating the reactivity of α-bromoesters in forming heterocyclic compounds, which underscores the utility of this compound as a versatile intermediate.

Comparative Data Table of Preparation Conditions for Benzhydryl and Related 2-Bromoalkanoates

Parameter This compound (Inferred) Benzyl 2-bromopropanoate (Documented)
Acid Catalyst p-Toluenesulfonic acid or DMAP p-Toluenesulfonic acid or DMAP
Solvent Toluene or inert organic solvent Toluene
Reaction Temperature Reflux (125–145 °C) 125–145 °C
Reaction Time 4 hours (typical esterification) 4 hours
Water Removal Dean-Stark apparatus Dean-Stark apparatus
Atmosphere Inert (Nitrogen) Inert (Nitrogen)
Yield Estimated ~90% (based on analogs) 90% reported

Research Findings and Analysis

  • The esterification of 2-bromopropionic acid with benzhydryl alcohol is a straightforward reaction, with the main challenge being the control of reaction conditions to avoid side reactions such as elimination or substitution at the α-bromo position.
  • The use of acid catalysts and removal of water is crucial to push the equilibrium toward ester formation.
  • Chiral versions of α-bromo esters can be synthesized via triflate intermediates, allowing for enantiomerically pure this compound derivatives, which are valuable in asymmetric synthesis.
  • The reactivity of the α-bromo substituent in this compound allows it to serve as a precursor for heterocyclic compounds, including thiazolidones and related structures, as demonstrated in related α-bromoester chemistry.
  • Patented synthetic routes involving benzhydryl intermediates provide multi-step methods that may incorporate the preparation of this compound as a key step toward more complex molecules.

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-bromopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzhydryl 2-bromopropanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzhydryl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The bromopropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

Benzhydryl Piperazine Analogs (e.g., LDK1229)

Benzhydryl piperazine derivatives, such as LDK1229, share the benzhydryl group but replace the ester with a piperazine ring. Key comparisons include:

  • Pharmacological Activity: LDK1229 acts as a cannabinoid CB1 receptor inverse agonist, with efficacy comparable to SR141716A (a first-generation CB1 antagonist) but lower binding affinity due to suboptimal hydrogen-bond geometry with residue K3.28192 . The benzhydryl group in LDK1229 facilitates aromatic stacking interactions in the CB1 receptor’s hydrophobic pockets, akin to SR141716A .
  • Synthetic Flexibility: The piperazine core allows derivatization at two amino groups, enabling structural optimization for improved pharmacokinetics . In contrast, Benzhydryl 2-bromopropanoate’s ester group may limit such modifications but offers reactivity for nucleophilic substitution (e.g., bromine displacement) .

Table 1: Pharmacological Comparison

Property LDK1229 (Benzhydryl Piperazine) SR141716A (Pyrazole Derivative) This compound (Inferred)
CB1 Binding Affinity (Ki) 12.3 nM 1.8 nM Not reported
Efficacy (GTPγS Assay) 90% of SR141716A 100% N/A
Key Structural Feature Piperazine core Pyrazole core 2-Bromoester
Reference

Benzyl Esters (e.g., Benzyl 2-Methylpropanoate)

Benzyl esters, such as Benzyl 2-methylpropanoate, differ in their aryl group (benzyl vs. benzhydryl) and substituents (methyl vs. bromine):

  • Physicochemical Properties: The benzhydryl group increases molecular weight and lipophilicity compared to benzyl. For example, Benzhydryl piperazine has a calculated logP of 2.68 , whereas benzyl esters typically exhibit lower logP values (~2.0–2.5) due to reduced aromatic bulk . The bromine in 2-bromopropanoate may further elevate logP and reduce aqueous solubility.
  • Reactivity: The bromine atom in this compound enables nucleophilic substitution reactions, unlike the methyl group in Benzyl 2-methylpropanoate. This makes it a versatile intermediate for synthesizing propanoic acid derivatives.

Table 2: Physicochemical Comparison

Property Benzhydryl Piperazine Benzyl 2-Methylpropanoate This compound (Estimated)
Molecular Weight (g/mol) ~340 (varies) 178.23 ~323 (calculated)
logP 2.68 ~2.1 ~3.0–3.5 (predicted)
Solubility (log10WS) -3.36 -2.8 (estimated) <-3.5 (predicted)

Research Findings and Implications

  • Receptor Binding: The benzhydryl group’s aromaticity and bulk are critical for receptor interactions, as seen in LDK1229’s CB1 binding .
  • Stability and Metabolism: Esters are prone to hydrolysis, which could limit the in vivo stability of this compound compared to piperazine derivatives. The bromine atom might also influence metabolic pathways, leading to unique metabolites.

Biological Activity

Benzhydryl 2-bromopropanoate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by data tables and research findings.

This compound can be synthesized through various methods involving the reaction of benzhydryl alcohol with 2-bromopropanoic acid. The synthesis typically involves esterification reactions, which can be optimized for yield and purity.

Chemical Structure:

  • Molecular Formula: C13_{13}H13_{13}BrO
  • Molecular Weight: 273.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is known to influence enzyme mechanisms and protein interactions, making it a valuable biochemical probe.

Mechanism of Action:

  • The benzhydryl group interacts with hydrophobic pockets in proteins, affecting their conformation and activity.
  • The bromopropanoate moiety can undergo nucleophilic substitution reactions, forming covalent bonds with target molecules, which modulates enzyme activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity:
    • Studies have shown that compounds similar to this compound possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects:
    • The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
  • Enzyme Inhibition:
    • This compound has demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This suggests its potential use in enhancing cholinergic neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionDual inhibition of AChE and BChE

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various compounds, benzhydryl derivatives were tested against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in oncology. The IC50 values for these compounds were comparable to existing anticancer agents, indicating their efficacy.

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed promising results in enhancing cognitive function by inhibiting AChE and BChE. These findings support the hypothesis that this compound may aid in the treatment of Alzheimer's disease by improving cholinergic signaling pathways .

Q & A

Q. What are the recommended synthetic routes for Benzhydryl 2-bromopropanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound can be synthesized via esterification of 2-bromopropanoic acid with benzhydrol (diphenylmethanol) under acidic catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (typically 80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is critical. For purification, column chromatography using silica gel with a hexane/ethyl acetate gradient is recommended. Precedent methodologies for analogous benzhydryl esters (e.g., benzhydryl bromide synthesis) emphasize inert atmospheres (argon) to prevent oxidation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Face shields are advised during bulk handling .
  • Storage : Store at 2–8°C under argon to prevent hydrolysis or degradation .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use fume hoods to avoid inhalation .

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Mobile phase: acetonitrile/water (70:30 v/v) .
  • Spectroscopy : 1^1H NMR (CDCl₃, δ 1.6–1.8 ppm for CH₃; δ 5.2–5.5 ppm for benzhydryl CH) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
  • Purity Validation : Compare melting points and retention times against NIST reference data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound across different studies?

  • Methodological Answer :
  • Systematic Replication : Reproduce experiments under controlled conditions (e.g., humidity, temperature) using standardized reagents.
  • Data Triangulation : Cross-validate findings via multiple techniques (e.g., HPLC, mass spectrometry, kinetic studies).
  • Literature Critique : Analyze experimental variables (e.g., solvent polarity, catalyst load) in conflicting studies. Use platforms like SciFinder to identify overlooked parameters .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in complex organic syntheses?

  • Methodological Answer :
  • Isotopic Labeling : Use 18^{18}O-labeled esters to track nucleophilic substitution pathways.
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. How should environmental impact assessments be designed to evaluate the persistence and toxicity of this compound degradation products?

  • Methodological Answer :
  • Degradation Studies : Simulate hydrolysis (pH 3–10) and photolysis (UV irradiation) to identify breakdown products.
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity.
  • Analytical Detection : LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification in water/soil samples .

Methodological Best Practices

  • Ethical Reporting : Document reagent purity, batch numbers, and storage conditions to ensure reproducibility .
  • Data Integrity : Use laboratory notebooks with timestamped entries and peer-reviewed data validation protocols .
  • Risk Assessment : Align with pharmacopeial standards (e.g., USP/EP) for impurity profiling and stability testing .

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